Propanamide, N-(4-chlorophenyl)-N-methyl-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-(4-chlorophenyl)-N-methyl-2-oxo- is an organic compound with the molecular formula C9H10ClNO It is a derivative of propanamide, where the amide nitrogen is substituted with a 4-chlorophenyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(4-chlorophenyl)-N-methyl-2-oxo- typically involves the reaction of 4-chloroaniline with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(4-chlorophenyl)-N-methyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amines, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Propanamide, N-(4-chlorophenyl)-N-methyl-2-oxo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, N-(4-chlorophenyl)-N-methyl-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propanamide: The parent compound, which lacks the chlorophenyl and methyl substitutions.
N-(3,4-dichlorophenyl)propanamide: A similar compound with two chlorine atoms on the phenyl ring.
N-(4-bromophenyl)propanamide: A derivative with a bromine atom instead of chlorine.
Uniqueness
Propanamide, N-(4-chlorophenyl)-N-methyl-2-oxo- is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its reactivity and potential biological activities compared to other similar compounds.
Properties
CAS No. |
61110-54-1 |
---|---|
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-methyl-2-oxopropanamide |
InChI |
InChI=1S/C10H10ClNO2/c1-7(13)10(14)12(2)9-5-3-8(11)4-6-9/h3-6H,1-2H3 |
InChI Key |
LGCGQFFLMKWPNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)N(C)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.